molecular formula C7H11BrNO3P B6214515 [4-(aminomethyl)phenyl]phosphonic acid hydrobromide CAS No. 2728358-42-5

[4-(aminomethyl)phenyl]phosphonic acid hydrobromide

Cat. No.: B6214515
CAS No.: 2728358-42-5
M. Wt: 268
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Description

[4-(aminomethyl)phenyl]phosphonic acid hydrobromide: is an organic compound that has garnered attention in various scientific research fields. It is a white crystalline solid with a molecular weight of 391.86 g/mol and a melting point of 76.5 °C. This compound is versatile and can be used as a reagent in organic synthesis, a catalyst in biochemical reactions, and a substrate for the production of various compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(aminomethyl)phenyl]phosphonic acid hydrobromide typically involves the reaction of 4-(aminomethyl)phenylphosphonic acid with hydrobromic acid. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield.

Chemical Reactions Analysis

Types of Reactions: [4-(aminomethyl)phenyl]phosphonic acid hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, [4-(aminomethyl)phenyl]phosphonic acid hydrobromide is used as a reagent in the synthesis of various compounds, including 4-amino-2-methylbenzoic acid and 4-amino-3-methylbenzoic acid.

Biology: In biological research, it serves as a catalyst in biochemical reactions, facilitating the formation of covalent bonds between functional groups.

Medicine: Although it has no direct biochemical or physiological effects, it is used in the synthesis of compounds with potential medicinal properties, such as anti-inflammatory and analgesic agents.

Industry: In industrial applications, it is used as a substrate for the production of various compounds, including those used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(aminomethyl)phenyl]phosphonic acid hydrobromide involves catalyzing the reaction between an amine group and a carboxylic acid. It facilitates the formation of a covalent bond between these two functional groups by transferring a proton from the amine group to the carboxylic acid group. This mechanism is crucial in the synthesis of various compounds used in scientific research and industrial applications.

Comparison with Similar Compounds

  • 4-(aminomethyl)phenylphosphonic acid
  • 4-(aminomethyl)phenylphosphonic acid hydrochloride
  • 4-(aminomethyl)phenylphosphonic acid sulfate

Uniqueness: What sets [4-(aminomethyl)phenyl]phosphonic acid hydrobromide apart from similar compounds is its versatility and effectiveness as a reagent and catalyst in various chemical and biochemical reactions. Its ability to facilitate the formation of covalent bonds between functional groups makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

2728358-42-5

Molecular Formula

C7H11BrNO3P

Molecular Weight

268

Purity

95

Origin of Product

United States

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